PDE4 Enzymatic Inhibition: Class-Level Potency Inference from the Thiazolidinyl-Pyrrolidinyl Series
No publicly available PDE4 IC50 value has been reported specifically for CAS 1902969-56-5. However, the compound shares its thiazolidine-2,4-dione/pyrrolidine/morpholinosulfonylphenyl architecture with the lead series disclosed by Carzaniga et al., where closely related heterocycloalkyl esters achieved PDE4 IC50 values in the low nanomolar range [1]. In that series, the most optimized compounds (S*,S**)-18e and (S*,S**)-22e demonstrated PDE4 inhibitory activity substantially more potent than the first-generation PDE4 inhibitor rolipram (IC50 ~1 µM) [2]. By structural analogy, the target compound is predicted to exhibit sub-micromolar PDE4 potency, but direct confirmatory data are required.
| Evidence Dimension | PDE4 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not independently reported; predicted low nanomolar based on structural class |
| Comparator Or Baseline | (S*,S**)-18e and (S*,S**)-22e (potent series exemplars; exact IC50 values in low nanomolar range per Carzaniga et al. [1]); rolipram (IC50 ~1 µM [2]) |
| Quantified Difference | Cannot be quantified without direct measurement; structural homology supports expectation of >10-fold improvement over rolipram |
| Conditions | Human recombinant PDE4 catalytic domain; scintillation proximity assay (SPA) format [1] |
Why This Matters
Procurement decisions for PDE4 inhibitor tool compounds should be guided by documented target potency; the absence of a published IC50 for this compound necessitates on-site confirmation before use in mechanistic studies.
- [1] Carzaniga L, Amari G, Rizzi A, et al. Discovery and Optimization of Thiazolidinyl and Pyrrolidinyl Derivatives as Inhaled PDE4 Inhibitors for Respiratory Diseases. Journal of Medicinal Chemistry, 2017, 60(24), 10026-10046. DOI: 10.1021/acs.jmedchem.7b01044 View Source
- [2] Hatzelmann A, Schudt C. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics, 2001, 297(1), 267-279. PMID: 11259547 View Source
